1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
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Overview
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic compound that features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a methylbutenone structure
Scientific Research Applications
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps:
Formation of the Fluoropyrimidine Intermediate: The initial step involves the synthesis of 5-fluoropyrimidine, which can be achieved through fluorination reactions using appropriate fluorinating agents.
Piperidine Derivative Formation: The next step involves the reaction of the fluoropyrimidine with piperidine under controlled conditions to form the piperidinyl-fluoropyrimidine intermediate.
Coupling with Methylbutenone: The final step involves coupling the piperidinyl-fluoropyrimidine intermediate with a methylbutenone derivative under suitable conditions, such as using a base and a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: to accommodate larger quantities.
Optimization of reaction parameters: such as temperature, pressure, and solvent choice.
Purification techniques: such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted derivatives where the fluoropyrimidine moiety is replaced by other functional groups.
Mechanism of Action
The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one
- (E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
Uniqueness
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is unique due to its specific combination of a fluoropyrimidine moiety with a piperidine ring and a methylbutenone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-10(2)6-13(19)18-5-3-4-12(9-18)20-14-16-7-11(15)8-17-14/h6-8,12H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNIGATJDMXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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